8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline
Overview
Description
8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a 3-(2-chloro-5-methylphenoxy)propoxy group at the 8-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-chloro-5-methylphenol: This intermediate can be synthesized by chlorination of 5-methylphenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of 3-(2-chloro-5-methylphenoxy)propyl bromide: The 2-chloro-5-methylphenol is reacted with 3-bromopropanol in the presence of a base like potassium carbonate to form the corresponding ether.
Synthesis of 8-hydroxy-2-methylquinoline: This can be achieved by the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Final Coupling Reaction: The 8-hydroxy-2-methylquinoline is then reacted with 3-(2-chloro-5-methylphenoxy)propyl bromide in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding dihydroquinoline derivatives.
Substitution: The chloro group in the phenoxy moiety can be substituted with nucleophiles such as amines or thiols to form the corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: Lacks the phenoxypropoxy group and has different biological activities.
8-hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of the phenoxypropoxy group.
2-chloroquinoline: Substituted with a chloro group at the 2-position instead of the phenoxypropoxy group.
Uniqueness
8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline is unique due to the presence of both the 3-(2-chloro-5-methylphenoxy)propoxy group and the 2-methyl group, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-14-7-10-17(21)19(13-14)24-12-4-11-23-18-6-3-5-16-9-8-15(2)22-20(16)18/h3,5-10,13H,4,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVFJUWBKJTHQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCOC2=CC=CC3=C2N=C(C=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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